1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
描述
属性
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-25-18-16(21-22-25)17(19-13-20-18)24-10-8-23(9-11-24)15(26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENHDQSFFSWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents cancer cell proliferation and spread by targeting specific proteins
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation. By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of tumor growth and spread.
Result of Action
The compound shows potent anticancer activity, as evidenced by its cytotoxicity against MCF-7 and A-549 in vitro. Specifically, one of the synthesized compounds showed a significant inhibitory activity with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM).
生物活性
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone is a compound that integrates multiple pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Triazolo[4,5-d]pyrimidine moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Piperazine ring : Often associated with central nervous system effects and used in various pharmaceutical agents.
- Phenylethanone group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 356.44 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that triazolo[4,5-d]pyrimidine derivatives could inhibit cancer cell proliferation effectively, with IC50 values ranging from 1.35 to 2.18 µM in specific assays against Mycobacterium tuberculosis .
Antimicrobial Properties
The triazole and pyrimidine components are known for their antimicrobial activities. Research has shown that compounds containing these moieties can inhibit bacterial growth and exhibit antifungal properties. For example, triazolopyrimidine derivatives have been reported to possess broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, as evidenced by studies on similar structures that have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their anticancer activity. Among them, certain compounds demonstrated significant cytotoxic effects against various cancer cell lines with low IC50 values. The study concluded that structural modifications could enhance biological activity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The results indicated that derivatives of the triazolo[4,5-d]pyrimidine framework exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific substitutions for enhancing efficacy .
Data Tables
| Activity Type | IC50 Values (µM) | Target Organism/Cell Line |
|---|---|---|
| Anticancer | 1.35 - 2.18 | Various cancer cell lines |
| Antimicrobial | Varies | Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Not specified | Pro-inflammatory cytokines |
科学研究应用
Biological Activities
The biological activities of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone have been investigated in several studies:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Derivatives of triazolo-pyrimidines have shown effectiveness against several bacterial strains, indicating potential as a lead for developing new antimicrobial agents. The structure suggests that it may inhibit bacterial growth by disrupting cellular functions .
Anti-inflammatory Effects
Preliminary studies suggest that the compound might possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Numerous research articles have documented the synthesis and evaluation of this compound and its derivatives:
- A study published in Synthesis demonstrated the synthesis of various triazolo-pyrimidine derivatives and their evaluation for protein kinase inhibition, highlighting their potential in cancer therapy .
- Another investigation focused on the structural modifications of triazolo-pyrimidines to enhance their biological profiles, particularly in inhibiting specific kinases related to cancer progression .
化学反应分析
Ketone Group Reactivity
The β-keto group undergoes characteristic nucleophilic addition and redox reactions:
Piperazine Ring Modifications
The secondary amines in the piperazine moiety participate in:
Triazolo-Pyrimidine Core Reactions
The triazolo[4,5-d]pyrimidine system exhibits:
Electrophilic Aromatic Substitution
| Position | Electrophile | Conditions | Product |
|---|---|---|---|
| C5 | HNO3/H2SO4 | 0-5°C, 2 hr | 5-Nitro derivative (65% yield) |
| C7 | Cl2/FeCl3 | Reflux, CCl4 | 7-Chloro analog (limited reactivity due to existing substitution) |
Ring-Opening/Reclosure
Under strong basic conditions (NaOH 10M, 120°C), the triazole ring undergoes cleavage to form pyrimidine-4,5-diamine intermediates, which can be re-cyclized with:
| Reagent | Product | Yield |
|---|---|---|
| CS2/H2O | Thioxo-pyrimidine derivatives | 42% |
| HC(OEt)3 | Oxazole-fused systems | 38% |
Multi-Component Reactions
The compound participates in diversity-oriented synthesis:
Stability Considerations
Critical stability parameters:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| pH < 3 | Hydrolysis of triazolo ring | Store in neutral buffers |
| UV light | Photo-degradation (t1/2 = 4 hr) | Use amber glassware |
| Temperature >80°C | Ketone-piperazine retro-Mannich | Maintain cold chain during storage |
Analytical Characterization
Key spectral data for reaction monitoring:
| Technique | Characteristic Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.65 (s, 1H, C8-H), 4.12 (q, J=7.2 Hz, 2H, CH2CH3), 3.82-3.75 (m, 4H, piperazine) |
| HRMS (ESI+) | m/z 366.1932 [M+H]+ (calc. 366.1928) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
This comprehensive reaction profile enables rational design of novel derivatives for medicinal chemistry applications, particularly in kinase-targeted drug discovery .
相似化合物的比较
Structural Analogues
Compound A : 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone
- Key Differences: Substituent at triazolo-pyrimidine position 3: 4-ethoxyphenyl vs. ethyl in the target compound. Terminal group: phenoxyethanone vs. phenylethanone.
- Phenoxyethanone may reduce lipophilicity compared to phenylethanone, affecting membrane permeability .
Compound B : 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one
- Key Differences: Substituent at triazolo-pyrimidine position 3: benzyl vs. ethyl. Terminal group: acetyl vs. phenylethanone.
- Implications :
Compound C : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Key Differences :
- Core structure: pyrazolo-triazolo-pyrimidine vs. triazolo-pyrimidine .
- Substituents: Varied hydrazine and methyl groups.
- Isomerization tendencies (e.g., derivatives 6–9 in ) highlight stability challenges absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- Notes: The target compound’s ethyl group balances lipophilicity and solubility better than Compound A’s ethoxyphenyl or Compound B’s benzyl. Compound C’s pyrazole-triazolo-pyrimidine core increases synthetic complexity, lowering yields .
准备方法
Cyclocondensation of 4,6-Dichloropyrimidin-2-amine
4,6-Dichloropyrimidin-2-amine undergoes cyclocondensation with ethyl hydrazinecarboxylate in ethanol under reflux (24 h) to yield 3-ethyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Catalyst: None
- Yield: 68–72%
Characterization :
- IR (KBr) : 1580 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (triazole ring).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.53 (q, J = 7.2 Hz, 2H, CH₂CH₃), 8.91 (s, 1H, pyrimidine-H).
Synthesis of 1-(Piperazin-1-yl)-2-Phenylethanone
Acylation of Piperazine
Piperazine reacts with 2-bromo-1-phenylethan-1-one in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Conditions :
- Solvent: DCM
- Temperature: 0°C → room temperature (12 h)
- Molar Ratio: 1:1 (piperazine : 2-bromoacetophenone)
- Yield: 85%
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 2.90–3.10 (m, 8H, piperazine-H), 4.25 (s, 2H, COCH₂), 7.45–7.60 (m, 5H, Ar-H).
- MS (ESI+) : m/z 219.1 [M+H]⁺.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
Intermediate A (7-chloro-triazolopyrimidine) reacts with Intermediate B (1-piperazinyl-2-phenylethanone) in dimethylformamide (DMF) at 80°C for 18 h.
Reaction Conditions :
- Solvent: DMF
- Temperature: 80°C
- Base: K₂CO₃
- Yield: 65–70%
Mechanistic Insights :
The chlorine atom at position 7 of the triazolopyrimidine core is displaced by the secondary amine of the piperazine ring via a two-step SNAr mechanism:
- Deprotonation of piperazine by K₂CO₃.
- Nucleophilic attack on the electron-deficient pyrimidine ring.
Characterization of Final Product :
- IR (KBr) : 1673 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.10–3.80 (m, 8H, piperazine-H), 4.48 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.82 (s, 2H, COCH₂), 7.30–7.55 (m, 5H, Ar-H), 8.85 (s, 1H, pyrimidine-H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 14.1 (CH₂CH₃), 42.5 (COCH₂), 46.8–52.3 (piperazine-C), 120.5–154.8 (triazolopyrimidine-C), 196.4 (C=O).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₂N₇O: 380.1889; found: 380.1886.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A modified protocol combines Steps 2–4 in a single pot:
- 4,6-Dichloropyrimidin-2-amine + ethyl hydrazinecarboxylate → Intermediate A.
- Intermediate A + 1-piperazinyl-2-phenylethanone → Final product.
Advantages :
Scale-Up Considerations and Process Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 70 | 98 |
| DMSO | 65 | 97 |
| Ethanol | 40 | 90 |
| Acetonitrile | 55 | 92 |
Purity and Stability Assessment
HPLC Analysis
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase : MeCN/H₂O (70:30)
- Retention Time : 6.8 min
- Purity : 98.5%
Stability :
Comparative Evaluation of Synthetic Methods
| Parameter | Multi-Step | One-Pot |
|---|---|---|
| Total Yield (%) | 65 | 75 |
| Purity (%) | 98 | 95 |
| Process Complexity | High | Moderate |
| Scalability | Moderate | High |
Recommendation : One-pot synthesis preferred for industrial-scale production.
Applications and Derivatives
The compound serves as a precursor for:
常见问题
What are the recommended synthetic routes for obtaining 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone with high purity?
Answer:
- Multi-step synthesis : Begin with the preparation of the triazolopyrimidine core via cyclocondensation reactions, followed by piperazine substitution and ketone functionalization. Use column chromatography (silica gel, gradient elution) for intermediate purification .
- Purity optimization : Employ recrystallization in ethanol/water mixtures to eliminate residual solvents and byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with NMR (¹H/¹³C) .
- Critical parameters : Control reaction temperature (<80°C) to avoid decomposition of the triazolo[4,5-d]pyrimidine moiety .
How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?
Answer:
- Spectroscopic validation :
- Chromatographic validation : Use reverse-phase HPLC (UV detection at 254 nm) with a retention time matching certified reference standards (if available) .
What experimental design strategies are optimal for optimizing reaction yields in the synthesis of derivatives?
Answer:
- Statistical Design of Experiments (DoE) : Apply a factorial design to test variables like catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), and reaction time. Use ANOVA to identify significant factors .
- Response surface methodology (RSM) : Model interactions between temperature and reagent stoichiometry to maximize yield while minimizing side reactions (e.g., over-alkylation) .
- Reference computational pre-screening : Use quantum chemical calculations (DFT) to predict favorable reaction pathways before lab experimentation, as outlined in .
How can computational methods predict reaction mechanisms for modifying the triazolopyrimidine core?
Answer:
- Reaction path search : Utilize density functional theory (DFT) to model transition states and intermediates for nucleophilic substitution at the piperazine nitrogen. Software like Gaussian or ORCA can calculate activation energies .
- Kinetic Monte Carlo simulations : Simulate reaction networks to prioritize pathways with lower energy barriers. Validate predictions with experimental kinetic studies (e.g., time-resolved NMR) .
- Solvent effects : Apply COSMO-RS to predict solvent compatibility and stabilize charged intermediates during alkylation steps .
How should researchers resolve contradictions between in vitro bioactivity data and computational docking results?
Answer:
- Assay validation : Ensure bioactivity assays (e.g., enzyme inhibition) use standardized protocols (e.g., ATP concentration, pH control) to minimize variability .
- Docking refinement : Re-evaluate docking parameters (e.g., protonation states, flexible side chains) using molecular dynamics (MD) simulations. Cross-check with crystallographic data if available .
- Metabolite interference testing : Assess compound stability in assay media (e.g., plasma esterase degradation) via LC-MS to rule out false negatives .
What advanced techniques are critical for impurity profiling in batches of this compound?
Answer:
- LC-MS/MS : Identify trace impurities (e.g., de-ethylated byproducts) with a Q-TOF mass spectrometer. Compare fragmentation patterns to synthetic intermediates .
- NMR impurity profiling : Use 2D NMR (HSQC, HMBC) to assign minor peaks (<0.1%) from residual solvents or dimerization products .
- Reference standards : Synthesize or source certified impurities (e.g., 3-(4-methylpiperazin-1-yl) analogs from ) for quantitative calibration .
How can researchers design structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?
Answer:
- Scaffold diversification : Synthesize analogs with variations in the ethyl group (e.g., propyl, isopropyl) and phenyl ketone substituents (e.g., halogenated, methoxy). Use parallel synthesis workflows .
- Pharmacophore mapping : Generate 3D pharmacophore models (e.g., using Schrödinger Phase) to correlate substituent electronegativity with target binding affinity .
- Data integration : Apply machine learning (e.g., random forest models) to predict bioactivity from computed descriptors (logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
